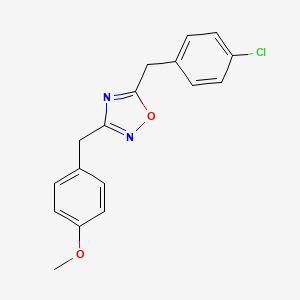![molecular formula C17H18N2O2S B5739629 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)
2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB or PFTα and is a potent inhibitor of the protein kinases PFTK1 and CDK9.
Wirkmechanismus
The mechanism of action of 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole involves the inhibition of PFTK1 and CDK9. These protein kinases are involved in the regulation of transcriptional elongation and cell cycle progression. By inhibiting these kinases, TMB can block the expression of oncogenes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole have been extensively studied in vitro and in vivo. It has been found to have potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. TMB has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PFTK1 and CDK9.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole in lab experiments include its potent anticancer activity and specificity for PFTK1 and CDK9. However, the limitations of using TMB in lab experiments include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole. One potential direction is to investigate its potential applications in combination therapy with other anticancer agents. Another direction is to study its effects on other protein kinases and transcriptional regulators. Additionally, the development of more potent and selective inhibitors of PFTK1 and CDK9 could lead to the discovery of new anticancer agents.
Synthesemethoden
The synthesis of 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole involves the reaction of 2-methylbenzimidazole with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of PFTK1 and CDK9, which are protein kinases that play important roles in cell cycle regulation and transcriptional control. Therefore, this compound has been investigated as a potential anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
Eigenschaften
IUPAC Name |
2-methyl-1-(2,3,4-trimethylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-9-10-17(13(3)12(11)2)22(20,21)19-14(4)18-15-7-5-6-8-16(15)19/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPBTVQOKCACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)
![N-cycloheptyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5739558.png)
![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739565.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)
![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)

![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)

![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)
![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)
